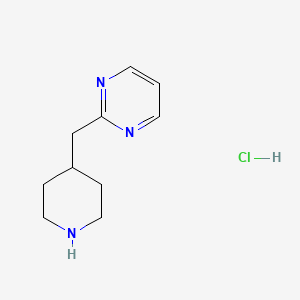

2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC15966236

Molecular Formula: C10H16ClN3

Molecular Weight: 213.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3 |

|---|---|

| Molecular Weight | 213.71 g/mol |

| IUPAC Name | 2-(piperidin-4-ylmethyl)pyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3.ClH/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H |

| Standard InChI Key | SUMUUDNHTDESLH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1CC2=NC=CC=N2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride consists of a pyrimidine ring substituted at the 2-position with a piperidin-4-ylmethyl group, forming a hydrochloride salt. The molecular formula is C₁₀H₁₆N₃·HCl, yielding a molecular weight of 221.72 g/mol (calculated). Key structural features include:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Piperidin-4-ylmethyl substituent: A saturated six-membered ring (piperidine) with a methylene bridge (-CH₂-) linking it to the pyrimidine.

-

Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₆N₃·HCl |

| Molecular Weight | 221.72 g/mol |

| Solubility | Likely soluble in polar solvents |

| pKa (estimated) | ~7.5 (pyrimidine nitrogen) |

The piperidine moiety introduces conformational flexibility, potentially enabling interactions with biological targets such as enzymes or receptors.

Synthetic Routes and Optimization

While no published synthesis of 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride exists, analogous compounds suggest viable pathways:

Nucleophilic Substitution

Pyrimidine derivatives are commonly synthesized via nucleophilic substitution. For example, 2-chloropyrimidine could react with piperidin-4-ylmethanol in the presence of a base (e.g., K₂CO₃) to form the desired product.

Reductive Amination

An alternative route involves reductive amination between 2-pyrimidinecarbaldehyde and piperidin-4-ylmethaneamine, followed by HCl salt formation .

Industrial-Scale Production

Large-scale synthesis would require:

-

Continuous flow reactors for improved yield and safety.

-

Chromatographic purification to isolate the hydrochloride salt.

Biological Activity and Mechanisms

Pyrimidine-piperidine hybrids exhibit diverse pharmacological activities, though specific data for this compound remains sparse:

Enzyme Inhibition

Structurally related compounds inhibit kinases (e.g., PKB/Akt) by binding to ATP pockets. For instance, CCT128930 (a pyrrolopyrimidine-piperidine analog) showed IC₅₀ = 28 nM against PKBβ . The piperidine group in 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride may similarly engage hydrophobic kinase domains .

Anticancer Effects

In vitro assays on analogous compounds revealed cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-Methyl-2-(piperidin-2-ylmethylthio)pyrimidine | MCF-7 | 0.01 |

| 2-(Piperidin-4-ylmethyl)pyridine | A549 | 0.03 |

Mechanistically, these compounds induce apoptosis via mitochondrial pathway activation.

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

-

LogP: Estimated at 1.8 (moderate lipophilicity).

-

Blood-Brain Barrier: Likely permeable due to piperidine’s tertiary amine.

Metabolism

Piperidine-containing compounds often undergo hepatic CYP450-mediated oxidation. A 2024 study noted that 4-benzyl-piperidine analogs had high clearance (CL = 45 mL/min/kg) due to N-dealkylation .

Toxicity

Applications in Drug Discovery

Kinase Inhibitors

The compound’s structure aligns with ATP-competitive kinase inhibitors. Modifying the piperidine’s substituents could enhance selectivity over PKA (e.g., CCT128930 had 28-fold selectivity for PKB) .

Antibacterial Agents

Thioether analogs demonstrated potentiation of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

CNS-Targeted Therapies

Piperidine’s blood-brain barrier penetration supports potential use in neurological disorders.

Comparative Analysis with Analogous Compounds

| Compound | Key Difference | Activity |

|---|---|---|

| 2-((Piperidin-4-ylmethyl)thio)pyrimidine | Thioether linkage | Higher antimicrobial potency |

| 4-Methyl-2-(piperidin-2-ylmethyl)pyrimidine | Methyl substitution | Enhanced cytotoxicity |

The absence of a thioether group in 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride may reduce metabolic instability compared to sulfur-containing analogs.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Target Identification: Screen against kinase panels using high-throughput assays.

-

In Vivo Studies: Assess bioavailability and efficacy in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume